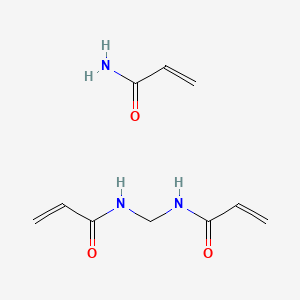

Acrylamide/Bisacrylamide 37.5:1, 40% solution

説明

Acrylamide/Bisacrylamide 37.5:1, 40% solution is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 225.11134135 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of Acrylamide/Bisacrylamide 37.5:1, 40% solution are proteins and nucleic acids . This solution is commonly used in the preparation of polyacrylamide gels for electrophoretic separation of these biomolecules .

Mode of Action

Acrylamide/Bisacrylamide solution acts by forming a polyacrylamide gel matrix that enables the separation of proteins and nucleic acids based on their size and charge . The bisacrylamide component acts as a cross-linking agent, creating a three-dimensional network of acrylamide polymers . This network forms pores that allow biomolecules to migrate through the gel at different rates during electrophoresis .

Biochemical Pathways

The action of Acrylamide/Bisacrylamide solution doesn’t directly affect any biochemical pathways. Instead, it provides a method for analyzing the components of these pathways. By separating proteins and nucleic acids, researchers can study the structure and function of these molecules, thereby gaining insights into the biochemical pathways they are involved in .

Result of Action

The result of the action of Acrylamide/Bisacrylamide solution is the separation of proteins and nucleic acids based on their size and charge . This allows for the analysis and identification of these biomolecules, facilitating research in fields such as molecular biology, biochemistry, and genetics .

Action Environment

The action of Acrylamide/Bisacrylamide solution is influenced by several environmental factors. These include the pH and ionic strength of the buffer used in electrophoresis, the electric field applied, and the temperature of the system . These factors can affect the polymerization of the acrylamide/bisacrylamide solution and the migration of biomolecules through the gel .

生化学分析

Biochemical Properties

The Acrylamide/Bisacrylamide 37.5:1, 40% solution plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide gels. The acrylamide and bis-acrylamide in the solution polymerize to form a matrix that can separate biomolecules based on their size and charge . The nature of these interactions is primarily physical, with the gel acting as a sieve to separate molecules.

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . These effects are typically associated with exposure to the raw materials rather than the prepared solution.

Molecular Mechanism

The molecular mechanism of action of the this compound is through the polymerization of acrylamide and bis-acrylamide. This process is initiated by ammonium persulfate (APS) with tetramethylethylenediamine (TEMED) as the catalyst . The resulting polyacrylamide gel forms a matrix that can separate proteins and nucleic acids based on their size and charge.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are consistent over time, providing uniformity of gel matrices and consistent polymerization . The solution’s high purity (99.9%) ensures run-to-run reproducibility .

特性

IUPAC Name |

prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQZXMCGTAWGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25034-58-6 | |

| Details | Compound: Acrylamide-N,N′-methylenebisacrylamide copolymer | |

| Record name | Acrylamide-N,N′-methylenebisacrylamide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00941686 | |

| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless whitish solid; [Bio-Rad Laboratories MSDS] | |

| Record name | Acrylamide, N,N-methylenebisacrylamide copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25034-58-6, 198493-83-3 | |

| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025034586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

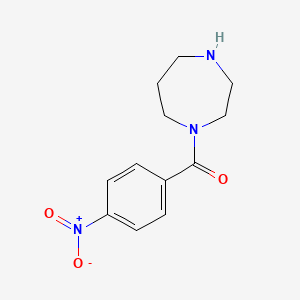

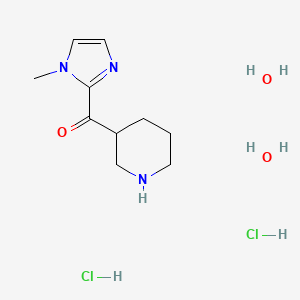

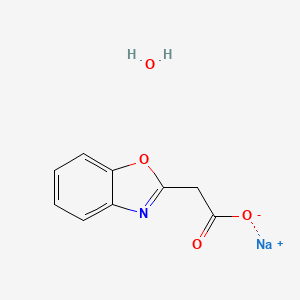

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B6286029.png)